Alcaftadine

Catalog No.
S548749
CAS No.
147084-10-4
M.F
C19H21N3O
M. Wt
307.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alcaftadine

CAS Number

147084-10-4

Product Name

Alcaftadine

IUPAC Name

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3

InChI Key

MWTBKTRZPHJQLH-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1

Solubility

slightly solubility

Synonyms

R89674; R 89674; R-89674; Alcaftadine; trade name: Lastacaft;

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1

Description

The exact mass of the compound Alcaftadine is 307.16846 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly solubility. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.7

Exact Mass

307.16846

Boiling Point

556.247 °C at 760 mmHg.

LogP

3.202

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Z8O94ECSX

Drug Indication

For the prevention of itching associated with allergic conjunctivitis.
FDA Label

Pharmacology

Following bilateral topical ocular administration of alcaftadine ophthalmic solution, 0.25%, the mean plasma Cmax of alcaftadine was approximately 60 pg/mL and the median Tmax occurred at 15 minutes. Plasma concentrations of alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing. The mean Cmax of the active carboxylic acid metabolite was approximately 3 ng/mL and occurred at 1 hour after dosing. Plasma concentrations of the carboxylic acid metabolite were below the lower limit of quantification (100 pg/mL) by 12 hours after dosing.

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX11 - Alcaftadine

Mechanism of Action

Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

147084-10-4

Wikipedia

Alcaftadine

Biological Half Life

The elimination half-life of the carboxylic acid metabolite is approximately 2 hours following topical ocular administration.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Mahvan TD, Buckley WA, Hornecker JR. Alcaftadine for the prevention of itching associated with allergic conjunctivitis. Ann Pharmacother. 2012 Jul-Aug;46(7-8):1025-32. doi: 10.1345/aph.1Q755. Epub 2012 Jul 17. Review. PubMed PMID: 22811343.
2: Namdar R, Valdez C. Alcaftadine: a topical antihistamine for use in allergic conjunctivitis. Drugs Today (Barc). 2011 Dec;47(12):883-90. doi: 10.1358/dot.2011.47.12.1709243. Review. PubMed PMID: 22348913.

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